

Application Note: In Vitro Inhibition of SMYD2 Methyltransferase Activity by (S)-BAY-598

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Compound of Interest				
Compound Name:	(R)-BAY-598			
Cat. No.:	B10753065	Get Quote		

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Abstract

This application note provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of (S)-BAY-598, a selective inhibitor of the protein lysine methyltransferase SMYD2 (SET and MYND domain containing protein 2). The described method utilizes a Scintillation Proximity Assay (SPA) to quantify the methylation of a biotinylated p53-derived peptide substrate by recombinant human SMYD2, using S-adenosyl-L-[methyl-³H]methionine as the methyl donor. This protocol is intended for researchers, scientists, and drug development professionals investigating the inhibition of SMYD2 and similar methyltransferases.

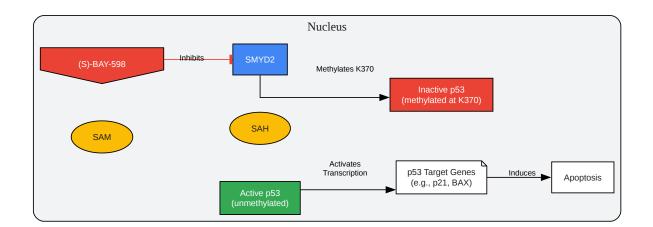
Introduction

SMYD2 is a protein lysine methyltransferase that plays a crucial role in various cellular processes by methylating both histone and non-histone proteins.[1][2] A key non-histone substrate of SMYD2 is the tumor suppressor protein p53.[3][4] SMYD2 specifically monomethylates p53 at lysine 370 (K370), a post-translational modification that represses the transcriptional activity of p53 and its ability to induce apoptosis.[4][5] Elevated expression of SMYD2 has been observed in several types of cancer, making it an attractive therapeutic target.[1]



(S)-BAY-598 is a potent and selective small molecule inhibitor of SMYD2.[6] To characterize the inhibitory activity of (S)-BAY-598 and other potential SMYD2 inhibitors, a robust and sensitive in vitro assay is required. The Scintillation Proximity Assay (SPA) is a homogeneous and highly suitable method for this purpose.[7][8] In this assay, a biotinylated substrate is captured by streptavidin-coated SPA beads. When a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) is transferred to the substrate by SMYD2, the resulting proximity of the radioisotope to the scintillant embedded in the bead generates a detectable light signal.[9] The presence of an inhibitor, such as (S)-BAY-598, reduces the enzymatic activity, leading to a decrease in the SPA signal.

Signaling Pathway of SMYD2-mediated p53 Regulation



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Caption: SMYD2 methylates p53 at lysine 370, repressing its transcriptional activity.

Experimental Protocol

This protocol is designed for a 384-well microplate format.



Materials and Reagents

Reagent	Supplier Example	Catalog Number Example
Recombinant Human SMYD2	EpiCypher	15-1006
Biotinylated p53 peptide	CPC Scientific	Custom Synthesis
S-adenosyl-L-[methyl- ³ H]methionine ([³ H]-SAM)	Revvity	NET155V001MC
(S)-BAY-598	Cayman Chemical	1906919-67-2
Streptavidin Coated SPA Beads	Revvity	RPNQ0007
Tris-HCl	Sigma-Aldrich	T5941
Dithiothreitol (DTT)	Sigma-Aldrich	D9779
Bovine Serum Albumin (BSA)	Sigma-Aldrich	A7906
Pluronic F-68	Sigma-Aldrich	P1300
DMSO, anhydrous	Sigma-Aldrich	276855
384-well white, flat-bottom microplates	Corning	3572

Buffer and Reagent Preparation

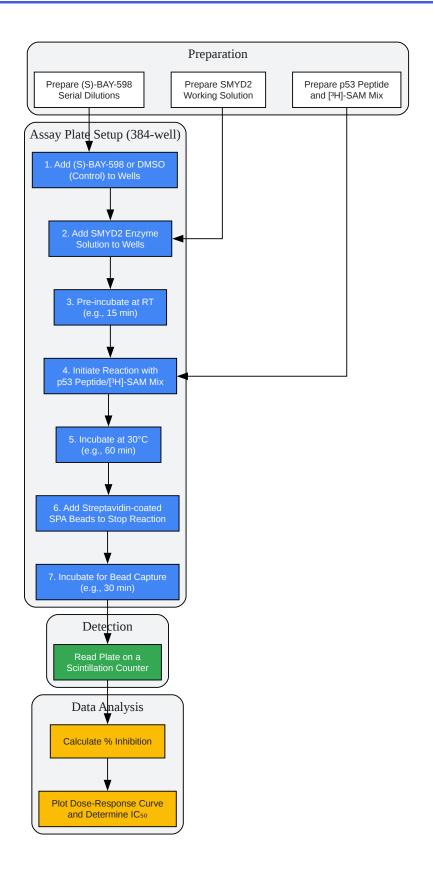
- Assay Buffer (1X): 50 mM Tris-HCl (pH 9.0), 1 mM DTT, 0.01% (w/v) BSA, 0.0022% (v/v)
 Pluronic F-68. Prepare fresh from stock solutions and keep on ice.
- Recombinant SMYD2: Thaw on ice and dilute to a working concentration of 6 nM in 1X Assay Buffer.
- Biotinylated p53 Peptide: The recommended peptide sequence derived from the C-terminal domain of p53 is Biotin-Ahx-GSRAHSSHLKSKKGQSTSRH-amide.[6] Prepare a stock solution in sterile water or a suitable buffer. Dilute to a working concentration in 1X Assay Buffer. The final concentration in the assay should be optimized (e.g., in the range of the peptide's Km).



- [3H]-SAM: Thaw on ice. Dilute to a working concentration of 120 nM in 1X Assay Buffer.
- (S)-BAY-598 Inhibitor: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in DMSO to achieve the desired final concentrations for the IC₅o determination.
- SPA Beads: Resuspend the streptavidin-coated SPA beads in an appropriate buffer according to the manufacturer's instructions.

Experimental Workflow





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Caption: Workflow for the SMYD2 Scintillation Proximity Assay.



Assay Procedure

- Inhibitor Addition: Add 1 μ L of the serially diluted (S)-BAY-598 or DMSO (for 0% inhibition control) to the appropriate wells of a 384-well plate.
- Enzyme Addition: Add 5 μL of the 6 nM SMYD2 working solution to each well.[10]
- Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Start the enzymatic reaction by adding 5 μL of the substrate mix containing the biotinylated p53 peptide and 120 nM [³H]-SAM to each well. The final concentrations in the 11 μL reaction volume will be approximately 3 nM SMYD2 and 60 nM [³H]-SAM.[10]
- Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on enzyme activity.
- Reaction Termination and Bead Addition: Stop the reaction by adding a suspension of streptavidin-coated SPA beads.
- Bead Incubation: Incubate the plate for an additional 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.
- Data Acquisition: Measure the scintillation signal using a microplate scintillation counter.

Data Analysis

Calculate Percent Inhibition: The percentage of inhibition for each concentration of (S)-BAY 598 is calculated using the following formula:

% Inhibition = 100 x (1 - [(Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background)])

- Signal Inhibitor: Signal from wells containing (S)-BAY-598.
- Signal_NoInhibitor: Signal from wells with DMSO only (100% activity).



- Signal_Background: Signal from wells with no enzyme (0% activity).
- IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Quantitative Data Summary

The following table summarizes the typical concentrations and volumes for the SMYD2 in vitro enzyme inhibition assay.

Component	Stock Concentration	Volume per Well	Final Concentration
(S)-BAY-598 / DMSO	10 mM (and serial dilutions)	1 μL	Variable
Recombinant SMYD2	6 nM	5 μL	~3 nM
Biotinylated p53 peptide & [³H]-SAM Mix	Varies	5 μL	Varies / ~60 nM
Total Reaction Volume	-	11 μL	-

Conclusion

The Scintillation Proximity Assay described in this application note is a robust and sensitive method for determining the in vitro inhibitory potency of compounds targeting SMYD2. This protocol provides a detailed framework for researchers to assess the activity of (S)-BAY-598 and other potential SMYD2 inhibitors, facilitating the discovery and development of novel therapeutic agents for diseases associated with aberrant SMYD2 activity.

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